6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid
CAS No.:
Cat. No.: VC17238653
Molecular Formula: C10H5FINO3
Molecular Weight: 333.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5FINO3 |
|---|---|
| Molecular Weight | 333.05 g/mol |
| IUPAC Name | 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H5FINO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) |
| Standard InChI Key | BTWQDSVEXHJEFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)I)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-fluoro-8-iodo-4-oxo-1H-quinoline-3-carboxylic acid, reflects its quinoline backbone substituted at positions 6 (fluorine), 8 (iodine), and 3 (carboxylic acid), with a hydroxyl group at position 4 . The isomeric SMILES notation, C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)I)F, provides a precise representation of its planar structure, highlighting the spatial arrangement of halogens and functional groups .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 333.05 g/mol | |
| XLogP3-AA | 2.6 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 66.4 Ų | |
| Rotatable Bonds | 1 |
The XLogP3-AA value of 2.6 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its topological polar surface area of 66.4 Ų aligns with compounds capable of forming hydrogen bonds, a critical factor in drug-receptor interactions .
Synthesis and Derivative Development
Halogenation and Cyclization Strategies
The synthesis of 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid typically involves multi-step halogenation and carboxylation reactions. For example, ethyl 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate (CAS 228728-08-3), a precursor, is synthesized via nucleophilic substitution and esterification . Hydrolysis of the ester group yields the target carboxylic acid .
Key Intermediate: Ethyl 6-Fluoro-4-hydroxy-8-iodoquinoline-3-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 361.11 g/mol | |
| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)I |
This intermediate’s rotatable bond count of 3 underscores its flexibility, which may influence reactivity during downstream modifications .
Recent Research and Future Directions
HIV-1 Integrase Inhibition
Recent studies on quinolone-3-carboxylic acids reveal their role in HIV-1 integrase strand transfer inhibition . For example, compound 58 (a quinolone derivative) demonstrated EC₅₀ values of 0.8–1.2 µM in antiviral assays, showcasing the scaffold’s therapeutic potential . Structural optimization of 6-fluoro-4-hydroxy-8-iodoquinoline-3-carboxylic acid could enhance its binding affinity to viral targets.
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